(3-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (3-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 851803-44-6
VCID: VC4227250
InChI: InChI=1S/C18H17BrN2OS/c1-13-4-2-5-14(10-13)12-23-18-20-8-9-21(18)17(22)15-6-3-7-16(19)11-15/h2-7,10-11H,8-9,12H2,1H3
SMILES: CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br
Molecular Formula: C18H17BrN2OS
Molecular Weight: 389.31

(3-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851803-44-6

Cat. No.: VC4227250

Molecular Formula: C18H17BrN2OS

Molecular Weight: 389.31

* For research use only. Not for human or veterinary use.

(3-bromophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone - 851803-44-6

Specification

CAS No. 851803-44-6
Molecular Formula C18H17BrN2OS
Molecular Weight 389.31
IUPAC Name (3-bromophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C18H17BrN2OS/c1-13-4-2-5-14(10-13)12-23-18-20-8-9-21(18)17(22)15-6-3-7-16(19)11-15/h2-7,10-11H,8-9,12H2,1H3
Standard InChI Key MVZLRWOLNCLBGL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct functional groups:

  • 3-Bromophenyl group: A bromine-substituted aromatic ring that enhances electrophilic reactivity and influences lipophilicity.

  • Thioether linkage (-S-): Connects the 3-methylbenzyl group to the imidazole ring, contributing to conformational flexibility and potential redox activity.

  • 4,5-Dihydro-1H-imidazole ring: A partially saturated heterocycle that may participate in hydrogen bonding and π-π interactions with biological targets .

The IUPAC name is (3-bromophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflecting its substitution pattern.

Physicochemical Data

PropertyValue
Molecular FormulaC18H17BrN2OS\text{C}_{18}\text{H}_{17}\text{BrN}_2\text{OS}
Molecular Weight389.31 g/mol
CAS Number851803-44-6
SMILESCC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br
InChI KeyQFNQMNQDVJHSFS-UHFFFAOYSA-N

Synthesis and Reaction Conditions

Synthetic Pathway

The synthesis typically involves a multi-step protocol:

  • Formation of the imidazole ring: Cyclization of ethylenediamine derivatives with carbonyl sources under basic conditions.

  • Introduction of the thioether group: Nucleophilic substitution between a 3-methylbenzyl thiol and a halogenated imidazole intermediate.

  • Coupling with 3-bromobenzoyl chloride: Acylation via Schotten-Baumann reaction to attach the bromophenyl group.

Key Reaction Parameters:

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal solubility.

  • Temperature: 60–80°C for thioether formation; room temperature for acylation.

  • Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure purity (>95%).

Comparative Analysis with Related Compounds

Compound NameStructural VariationBiological Activity
(2-Bromophenyl) analogBromine at position 2Reduced cytotoxicity vs. 3-bromo
(3,4-Difluorophenyl) derivativeFluorine substituentsEnhanced metabolic stability
Naphthalen-2-yl variantNaphthalene moietyImproved lipophilicity

The 3-bromophenyl configuration in the title compound balances electronic effects and steric bulk, potentially optimizing target binding .

Analytical Characterization

Spectroscopic Data

  • NMR:

    • 1H^1\text{H}: δ 7.4–7.6 (aromatic protons), δ 3.8–4.2 (imidazole CH2_2)

    • 13C^{13}\text{C}: δ 165.2 (C=O), δ 122.5 (C-Br) .

  • Mass Spectrometry: m/z 389.1 (M+H+^+).

Crystallography

Although no crystal structure is reported for this compound, related bromophenyl-imidazole hybrids exhibit triclinic or orthorhombic packing with π-π stacking distances of 3.6–4.2 Å .

Applications and Future Directions

Current Uses

  • Medicinal chemistry: Lead compound for kinase inhibitors.

  • Material science: Ligand for metal-organic frameworks (MOFs) .

Research Gaps

  • In vivo pharmacokinetics: Absorption, distribution, and toxicity profiles remain unstudied.

  • Target identification: Proteomic screening needed to elucidate precise mechanisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator